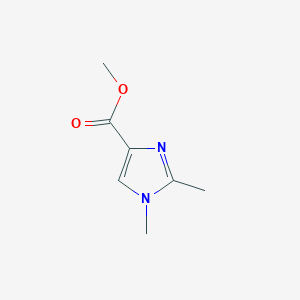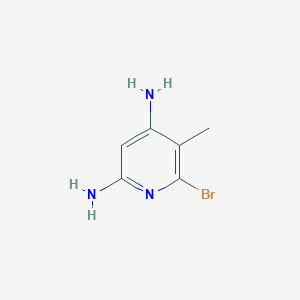
6-Bromo-5-methylpyridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-methylpyridine-2,4-diamine is a heterocyclic organic compound with the molecular formula C6H8BrN3 It is a derivative of pyridine, featuring bromine and methyl substituents at the 6th and 5th positions, respectively, and amino groups at the 2nd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylpyridine-2,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 5-methylpyridine-2,4-diamine using bromine in an acidic medium. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-methylpyridine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can be used in Suzuki cross-coupling reactions to form new carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Suzuki Coupling: Palladium catalysts and bases like potassium phosphate are typically used under inert atmosphere conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-5-methylpyridine-2,4-diamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Medicine: It is explored for its role in drug discovery, particularly in designing inhibitors for specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methylpyridine-2,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
- 5-Bromo-2-methylpyridine-3-amine
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 2-Bromo-5-methylpyridine
Comparison: Compared to similar compounds, it offers distinct advantages in terms of its ability to form diverse derivatives through substitution and coupling reactions .
Properties
Molecular Formula |
C6H8BrN3 |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
6-bromo-5-methylpyridine-2,4-diamine |
InChI |
InChI=1S/C6H8BrN3/c1-3-4(8)2-5(9)10-6(3)7/h2H,1H3,(H4,8,9,10) |
InChI Key |
ZSUSFPQXDLBMKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


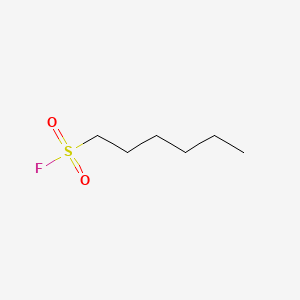
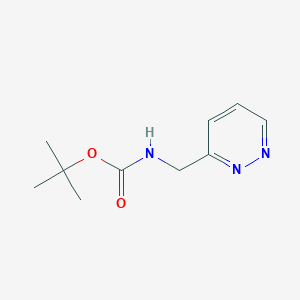
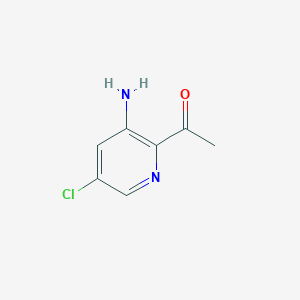

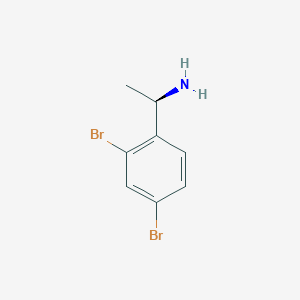
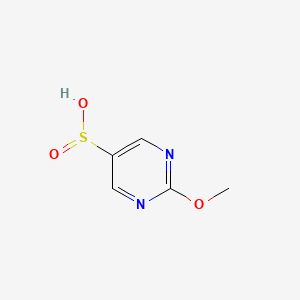
![4-(5-Methylthieno[2,3-d]pyrimidin-4-ylamino)-3-(pyrrolidin-1-yl)-benzamide](/img/structure/B12955327.png)

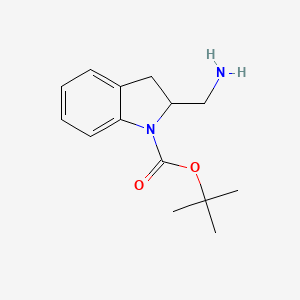
![Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)
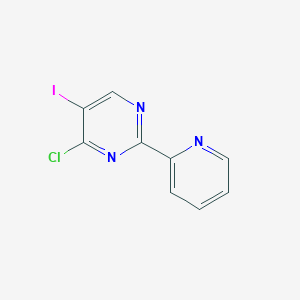
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)
